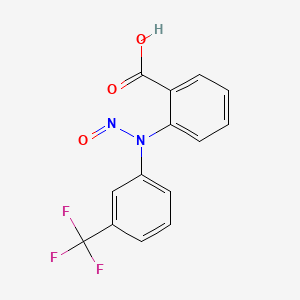

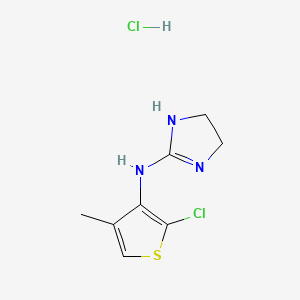

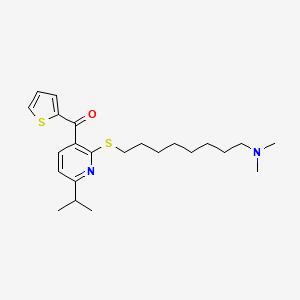

![molecular formula C6H12N2 B1196504 2,5-Diazabicyclo[2.2.2]octane CAS No. 658-24-2](/img/structure/B1196504.png)

2,5-Diazabicyclo[2.2.2]octane

Vue d'ensemble

Description

2,5-Diazabicyclo[2.2.2]octane is a colorless solid organic compound . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

DABCO (1,4-diazabicyclo [2.2.2]octane) has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

1-alkyl-1,4-diazabicyclo [2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .Physical And Chemical Properties Analysis

2,5-Diazabicyclo[2.2.2]octane has a density of 1.0±0.1 g/cm3, a boiling point of 199.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.6±3.0 kJ/mol and a flash point of 96.4±10.2 °C .Applications De Recherche Scientifique

Catalysis of Morita–Baylis–Hillman Reactions

DABCO serves as a catalyst for the Morita–Baylis–Hillman reaction, which is a carbon-carbon bond-forming reaction. This reaction is significant in organic synthesis as it allows for the creation of complex molecules from simpler ones .

Knoevenagel Reactions

In the Knoevenagel reaction, DABCO acts as a catalyst to facilitate the condensation of carbonyl compounds with active methylene compounds, forming carbon-carbon bonds crucial for synthesizing various organic compounds .

Rotational Dynamics in Co-crystals

DABCO’s behavior in halogen-bonded co-crystals has been studied, particularly its rotational dynamics. This research is essential for understanding molecular motion in solid-state materials and could have implications for designing new materials with specific dynamic properties .

Polyurethane Catalysis

As a polyurethane catalyst, DABCO plays a role in the production of polyurethane foams, which are used in a wide range of applications from mattresses to automotive parts .

Fluorescence Microscopy

In fluorescence microscopy, DABCO is used as an anti-fade reagent. It scavenges free radicals produced by the excitation of fluorochromes, thus retarding the photobleaching of fluorescent dyes .

Synthesis of Piperazines

DABCO is utilized as a building block in the synthesis of 1,4-disubstituted piperazines. Piperazines are a class of organic compounds with a wide range of pharmaceutical applications .

Source of Sulfur Dioxide

DABCO derivatives, such as DABCO bis(sulfur dioxide) adduct (DABSO), serve as a source of SO2. This is particularly useful in synthetic chemistry where SO2 is needed as a reagent .

Electrophilic Fluorination

DABCO is used in the preparation of electrophilic fluorinating agents, such as Selectfluor. These agents are crucial for introducing fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

2,5-Diazabicyclo[2.2.2]octane, also known as DABCO, is a versatile compound used in organic chemistry due to its basic, nucleophilic, and catalytic properties . It is often used as a base, catalyst, and reagent in various chemical reactions .

Mode of Action

DABCO acts as a weak Lewis base and a supernucleophile . Its cyclic structure and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This unique property enables DABCO to catalyze a series of organic reactions, such as the Morita–Baylis–Hillman and Knoevenagel reactions .

Biochemical Pathways

In the biosynthesis of prenylated indole alkaloids (PIAs), a unique fungal P450 enzyme, CtdY, catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system . This is followed by a decarboxylation step to form a pentacyclic ring . This key step transforms 2,5-diazabicyclo[2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds .

Pharmacokinetics

It is known that dabco is a solid organic compound with good solubility in many polar and nonpolar solvents . Its high hygroscopicity and reactivity towards CO2 and air moisture require it to be stored under an inert gas atmosphere in a refrigerator .

Result of Action

The action of DABCO results in the formation of a variety of organic compounds. For instance, in the biosynthesis of 21R-citrinadin A, a PIA, DABCO leads to the formation of a 6/5/5/6/6 pentacyclic ring .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, the presence of K+, even in very small amounts, can severely retard the catalytic oxidation activity . Furthermore, due to its high hygroscopicity, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Safety and Hazards

2,5-Diazabicyclo[2.2.2]octane is moderately toxic and should be handled in a fume hood, it causes irritation upon contact with skin or eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The key step in the transformation of 2,5-diazabicyclo [2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains unknown . Future research may focus on uncovering this key step and the complex late-stage post-translational modifications in 21 R -citrinadin A biosynthesis .

Propriétés

IUPAC Name |

2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWDAKFSDBOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329731 | |

| Record name | 2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diazabicyclo[2.2.2]octane | |

CAS RN |

658-24-2 | |

| Record name | 2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 2,5-diazabicyclo[2.2.2]octane scaffold in medicinal chemistry?

A1: The 2,5-diazabicyclo[2.2.2]octane scaffold is a valuable building block for developing conformationally restricted agonists for the kappa-opioid receptor (KOR) [, ]. Its rigid structure allows researchers to study the impact of specific dihedral angles within the ethylenediamine pharmacophore on KOR binding affinity and selectivity. This scaffold has shown promise in designing potential therapeutics for pain management and other conditions.

Q2: How does the stereochemistry of substituents on the 2,5-diazabicyclo[2.2.2]octane ring influence its biological activity?

A3: Stereochemistry plays a crucial role in the biological activity of 2,5-diazabicyclo[2.2.2]octane derivatives. For instance, the orientation of the pyrrolidine ring in 2,5-dibenzyl substituted derivatives significantly impacts their KOR affinity []. Molecular modeling studies have further confirmed the importance of specific ligand-receptor interactions governed by stereochemistry [].

Q3: What is the role of chirality in the crystallization behavior of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates?

A4: Chirality plays a significant role in the self-assembly and crystallization of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates. Racemic mixtures and enantiopure forms exhibit distinct crystal structures [, , ]. For example, chirality-directed co-crystallization has been observed, leading to quasi-racemic optically active co-crystals with unique packing arrangements mediated by hydrogen bonding [].

Q4: Have any natural products been discovered containing the 2,5-diazabicyclo[2.2.2]octane core?

A5: Yes, natural products like asperemestrins A-D, isolated from the fungus Aspergillus nidulans, feature the 2,5-diazabicyclo[2.2.2]octane core [, ]. Asperemestrin D stands out with an unprecedented 2,15-dithia-17,19-diazabicyclo[14.2.2]icosa-4,8-diene-12,18,20-trione core skeleton, highlighting the structural diversity possible within this class of compounds.

Q5: What are the potential applications of 2,5-diazabicyclo[2.2.2]octane derivatives beyond KOR agonism?

A6: While KOR agonism is a significant area of research, 2,5-diazabicyclo[2.2.2]octane derivatives have shown potential in other areas. For example, some derivatives exhibit moderate cytotoxicity against cancer cell lines, suggesting possible applications in antitumor therapy []. Furthermore, their incorporation into pteridine derivatives has been explored for developing phosphodiesterase inhibitors, which could have implications in treating various diseases [].

Q6: What analytical techniques are commonly employed to study 2,5-diazabicyclo[2.2.2]octane derivatives?

A7: A range of analytical techniques are employed to characterize and quantify 2,5-diazabicyclo[2.2.2]octane derivatives. Spectroscopic methods like NMR and mass spectrometry are crucial for structural elucidation [, ]. X-ray crystallography provides detailed insights into the three-dimensional structure and crystal packing arrangements [, , ]. Additionally, techniques like circular dichroism spectroscopy are employed to analyze the optical activity and absolute configuration of chiral derivatives [].

Q7: Has the stability of 2,5-diazabicyclo[2.2.2]octane-3,6-diones been investigated, and what are the findings?

A8: The methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones has been a subject of investigation [, ]. The reaction conditions, including the type and concentration of acid catalyst, significantly influence the reaction pathway and product distribution. Understanding the stability and reactivity of these compounds under various conditions is crucial for their potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

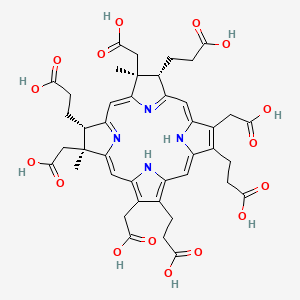

![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)